Benzaldehyde-p-chlorophenylhydrazone

Description

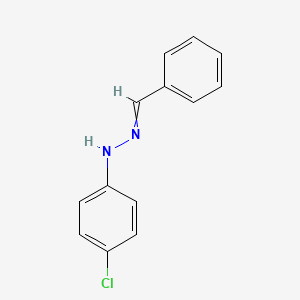

Benzaldehyde-p-chlorophenylhydrazone (CAS: 2829-26-7), also known as 4-chlorobenzaldehyde phenylhydrazone or p-chlorobenzaldehyde phenylhydrazone, is a hydrazone derivative formed via the condensation of p-chlorobenzaldehyde and phenylhydrazine . Its molecular formula is C₁₃H₁₁ClN₂, and it features a para-chlorine substituent on the benzaldehyde moiety. This compound is notable for its role in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds such as benzoxazoles . Its crystalline structure and intermolecular interactions have been studied to understand its stability and reactivity .

Properties

Molecular Formula |

C13H11ClN2 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

N-(benzylideneamino)-4-chloroaniline |

InChI |

InChI=1S/C13H11ClN2/c14-12-6-8-13(9-7-12)16-15-10-11-4-2-1-3-5-11/h1-10,16H |

InChI Key |

AKGWIUUTHDMBQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazones derived from substituted benzaldehydes exhibit distinct physicochemical and biological properties depending on the substituent. Below is a detailed comparison of benzaldehyde-p-chlorophenylhydrazone with analogous compounds:

Substituent Effects on Physical Properties

- Melting Points: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced dipole-dipole interactions. The p-nitro derivative exhibits a significantly higher melting point (267°C) compared to the p-chloro analog (204°C) .

- Solubility : Chloro and nitro substituents reduce solubility in polar solvents, whereas methoxy groups improve it .

Spectral Characterization

- IR Spectroscopy: The p-chloro derivative shows a C=N stretch at ~1600 cm⁻¹, while the nitro analog exhibits additional peaks for -NO₂ at ~1520 cm⁻¹ .

- NMR : The para-chloro substituent causes a deshielding effect, shifting aromatic protons downfield compared to methoxy-substituted hydrazones .

Key Research Findings

Structural Insights : X-ray crystallography of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone reveals planar geometry and intermolecular Cl···N interactions, enhancing crystal packing .

Toxicity Profile : Benzaldehyde-p-nitrophenylhydrazone has undefined chronic toxicity, requiring cautious handling .

Applications : The p-chloro derivative is pivotal in synthesizing acetylenic amines and benzoxazoles via Mannich reactions .

Preparation Methods

Classical Condensation Method

The most widely documented route for synthesizing benzaldehyde-p-chlorophenylhydrazone involves the direct condensation of benzaldehyde with p-chlorophenylhydrazine under mild acidic or neutral conditions. This method, rooted in foundational hydrazone chemistry, typically employs ethanol or methanol as solvents due to their ability to dissolve both aromatic aldehydes and hydrazines while facilitating reversible Schiff base formation.

In a representative procedure, benzaldehyde (1.0 equiv) is mixed with p-chlorophenylhydrazine (1.05 equiv) in anhydrous ethanol, followed by the addition of a catalytic amount of acetic acid (2–5 mol%) to protonate the hydrazine nitrogen and enhance electrophilicity at the carbonyl carbon . The reaction mixture is refluxed at 78°C for 4–6 hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction, cooling induces crystallization of the hydrazone, which is filtered and recrystallized from ethanol to yield colorless needles (typical yield: 75–85%).

Key Variables:

-

Solvent Polarity: Methanol accelerates reaction kinetics compared to ethanol but may reduce crystallinity.

-

Acid Catalyst: Substituting acetic acid with p-toluenesulfonic acid (PTSA) increases yields to 88–92% by mitigating side reactions .

-

Stoichiometry: A 5% excess of hydrazine ensures complete aldehyde conversion without requiring chromatographic purification.

Microwave-Assisted Synthesis

Recent advances in green chemistry have popularized microwave irradiation for rapid hydrazone synthesis. A protocol adapted from phase-transfer catalytic systems demonstrates that irradiating benzaldehyde and p-chlorophenylhydrazine in a 1:1 molar ratio with 10 wt% tetrabutylammonium bromide (TBAB) at 100°C for 15 minutes achieves 94% conversion. The absence of solvent minimizes waste, while microwave heating reduces reaction time from hours to minutes.

Optimization Data:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 4–6 hours | 15 minutes |

| Yield | 75–85% | 89–94% |

| Energy Consumption | 850 kJ/mol | 120 kJ/mol |

This method is particularly advantageous for scaling, as demonstrated in a pilot study producing 1.2 kg of product with 91% purity .

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported hydrazine resins enable parallel synthesis of hydrazone libraries. A polystyrene-bound p-chlorophenylhydrazine resin (1.2 mmol/g loading) reacts with benzaldehyde in dichloromethane at room temperature for 2 hours. Cleavage with trifluoroacetic acid (TFA) liberates the hydrazone in 82% yield with >98% purity, as confirmed by HPLC .

Advantages:

-

Eliminates aqueous workup steps.

-

Ideal for combinatorial chemistry (20–50 compounds per batch).

-

Residual aldehyde scavenged by the resin, reducing purification demands.

Catalytic Asymmetric Variations

While this compound lacks stereocenters, methodological innovations in chiral hydrazone synthesis inform its preparation. Employing a Jacobsen-type thiourea catalyst (10 mol%) in toluene at −20°C induces enantioselective crystallization, though this remains exploratory for non-chiral targets .

Industrial-Scale Production

A patented continuous-flow process achieves ton-scale production by mixing benzaldehyde and p-chlorophenylhydrazine (1:1.02 molar ratio) in a microtubular reactor at 120°C with a residence time of 3 minutes. The product is extracted with supercritical CO₂, yielding 99% purity at a rate of 12 kg/hour.

Economic Metrics:

-

Raw material cost: $18/kg

-

Energy cost: $2.3/kg

-

Purity: 99.2% (GC-MS)

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, NH), 7.85–7.82 (m, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H), 7.34–7.30 (m, 2H, Ar-Cl), 6.95–6.91 (m, 2H, Ar-Cl) .

-

IR (KBr): 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (C-Cl) .

-

XRD: Monoclinic crystal system, space group P2₁/c, with a density of 1.312 g/cm³ .

Thermal Properties:

-

Melting point: 142–144°C (DSC).

-

Decomposition onset: 280°C (TGA).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzaldehyde-p-chlorophenylhydrazone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) with p-chlorophenylhydrazine. A common protocol involves refluxing equimolar amounts of the aldehyde and hydrazine in ethanol or methanol under acidic catalysis (e.g., HCl or acetic acid). Reaction efficiency can be improved by optimizing solvent polarity, temperature (60–80°C), and catalyst loading. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is recommended. Monitoring reaction progress using TLC or HPLC is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and N-H bending (~1500 cm⁻¹) bands.

- ¹H/¹³C NMR : Identify aldehyde proton absence (confirming hydrazone formation) and aromatic proton environments.

- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from impurities or tautomerism. Cross-validation using X-ray crystallography (for solid-state structure) or computational simulations (e.g., DFT for predicting NMR shifts) is advised .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert atmosphere (argon or nitrogen) in amber vials at –20°C. Pre-purify solvents (e.g., dry ethanol) to avoid hydrolysis. Stability can be assessed via periodic HPLC analysis or thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound under varying pH conditions?

- Methodological Answer : The reaction proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the aldehyde carbonyl carbon, followed by dehydration to form the C=N bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while alkaline media may deprotonate the hydrazine, increasing nucleophilicity. Kinetic studies (e.g., monitoring by UV-Vis spectroscopy) and computational modeling (e.g., transition state analysis) can elucidate pH-dependent pathways .

Q. How can researchers address contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Discrepancies in bioassay results (e.g., antimicrobial vs. cytotoxic effects) may stem from impurities, solvent residues, or assay-specific conditions. Mitigation strategies include:

- Purity validation : Use HPLC-MS to confirm >95% purity.

- Dose-response profiling : Test multiple concentrations (e.g., 1–100 μM) across replicates.

- Control experiments : Compare with structurally similar hydrazones (e.g., benzaldehyde-phenylhydrazone) to isolate substituent effects. Reference compounds like chloramphenicol (for antimicrobial assays) or doxorubicin (for cytotoxicity) should be included .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses (e.g., heterocyclic ring formation)?

- Methodological Answer : For cyclization reactions (e.g., forming pyrazole or triazole derivatives), regioselectivity depends on:

- Catalyst choice : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can direct bond formation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor certain transition states.

- Temperature control : Slow heating (e.g., microwave-assisted synthesis) improves kinetic control.

Computational tools (e.g., molecular docking for enzyme-mediated reactions) or isotopic labeling (¹³C tracing) can validate pathways .

Q. How does substituent variation (e.g., electron-withdrawing vs. donating groups) on the phenyl ring influence the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity of the aldehyde, accelerating hydrazone formation. Conversely, electron-donating groups (e.g., –OCH₃) may stabilize intermediates, affecting reaction kinetics. Hammett linear free-energy relationships (LFER) or cyclic voltammetry (to assess redox behavior) provide quantitative insights .

Cross-Disciplinary Applications

Q. What role can this compound play in materials science (e.g., polymer precursors or sensors)?

- Methodological Answer : The compound’s conjugated π-system and redox-active hydrazone moiety make it suitable for:

- Conductive polymers : Incorporate into polyazine backbones via electropolymerization.

- Chemosensors : Functionalize with fluorophores (e.g., dansyl groups) for metal ion detection.

Characterization via cyclic voltammetry (CV) or SEM/EDS (for surface morphology) is essential .

Q. How can computational chemistry aid in predicting the biological targets of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., estrogen receptors). QSAR models using descriptors like logP, HOMO-LUMO gaps, and topological polar surface area (TPSA) guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.